tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Overview
Description
Scientific Research Applications
Diazepine Derivatives
Diazepines, particularly 2,3-benzodiazepines and their analogs, have been extensively studied due to their significant biological activities. These compounds, upon bioisosteric modification, have shown a wide range of applications, including potential therapeutics for diseases like cancer and bacterial infections resistant to current treatments. The exploration of diazepine derivatives highlights the ongoing research in heterocyclic chemistry to discover new medicinal compounds (Földesi, Volk, & Milen, 2018).
Triazole Compounds
Triazoles, including 1,2,3- and 1,2,4-triazole derivatives, are another class of heterocycles with significant importance in medicinal chemistry. These compounds have been utilized for their broad-spectrum antibacterial activity, especially against challenging pathogens like Staphylococcus aureus. The development of triazole-containing hybrids demonstrates their potential in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Li & Zhang, 2021).
Synthetic Applications and Environmental Considerations
The synthesis and environmental fate of compounds related to tert-butyl diazepines and triazoles, such as Irgarol 1051 and its derivatives, have been studied for their use in antifouling paints and potential environmental impacts. These studies provide insights into the chemical behavior, degradation, and ecological effects of such compounds, underscoring the need for responsible chemical management and environmental stewardship (Zhang et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-oxo-5,6,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-5-4-8-12-13-9(16)15(8)7-6-14/h4-7H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPLFFMNGHWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NNC(=O)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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